molecular formula C42H59N7O13 B1247846 Arylomycin B2

Arylomycin B2

Cat. No. B1247846
M. Wt: 870 g/mol
InChI Key: WFBZGMGSCAVZTQ-LTQNGAKSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Arylomycin B2 is a natural product found in Streptomyces with data available.

Scientific Research Applications

Simplified Synthesis for Research and Development

A significant advancement in the study of Arylomycin B2 is the development of a simplified synthesis method. This method uses C–H functionalization logic, facilitated by a Cu-mediated oxidative phenol coupling, to efficiently produce Arylomycin B2 and its analogues on a gram scale (Peters, Romesberg, & Baran, 2018).

Biological Activity and Spectrum

Arylomycin B2 belongs to a class of antibiotics that have shown activity against a range of bacteria, particularly Gram-positive strains. The biological characterization of Arylomycin B2 and its derivatives has highlighted their potential as broad-spectrum antibiotics (Roberts, Smith, & Romesberg, 2011). In vitro studies have demonstrated the efficacy of Arylomycin derivatives against Staphylococcus epidermidis and other coagulase-negative staphylococci, often exhibiting greater activity than vancomycin (Smith, Powers, Roberts, & Romesberg, 2010).

Mechanism of Action

The mechanism of action of Arylomycin B2 is primarily through the inhibition of type I signal peptidase (SPase), an essential enzyme in bacterial protein secretion pathways. This mode of action is distinct from that of many clinically used antibiotics, making Arylomycin B2 a candidate for targeting bacteria resistant to other drugs (Smith & Romesberg, 2012).

Optimized Derivatives for Enhanced Activity

Research has focused on optimizing Arylomycin B2 derivatives to enhance their antibacterial activity. One such derivative, G0775, has shown potent and broad-spectrum activity against Gram-negative bacteria, circumventing existing antibiotic resistance mechanisms (Smith et al., 2018). Further studies have identified analogs like G0775 as significantly more potent against ESKAPE pathogens, a group of bacteria leading to multidrug-resistant infections (Bucci, 2018; Miura, 2018; Deane, 2018).

Structural and Biochemical Analysis

Structural and biochemical analyses have been pivotal in understanding the interactions between Arylomycin B2 and its target, SPase. These studies have also explored how glycosylation and other modifications can influence the antibiotic's solubility and activity (Liu et al., 2011).

Exploring Natural and Latent Antibiotic Properties

Arylomycin B2 is part of a natural product class that may have once possessed broad-spectrum activity but now shows limited activity due to resistance evolution. Research in this area aims to rediscover and optimize these 'latent' antibiotics for modern therapeutic use (Tan & Romesberg, 2012).

properties

Product Name

Arylomycin B2

Molecular Formula

C42H59N7O13

Molecular Weight

870 g/mol

IUPAC Name

(11S)-3,18-dihydroxy-14-[[2-[[(2R)-2-[[(2R)-3-hydroxy-2-[methyl(10-methylundecanoyl)amino]propanoyl]amino]propanoyl]amino]acetyl]-methylamino]-11-methyl-4-nitro-10,13-dioxo-9,12-diazatricyclo[13.3.1.12,6]icosa-1(18),2,4,6(20),15(19),16-hexaene-8-carboxylic acid

InChI

InChI=1S/C42H59N7O13/c1-23(2)13-11-9-7-8-10-12-14-34(52)47(5)32(22-50)40(57)44-24(3)38(55)43-21-35(53)48(6)36-27-15-16-33(51)28(20-27)29-17-26(19-31(37(29)54)49(61)62)18-30(42(59)60)46-39(56)25(4)45-41(36)58/h15-17,19-20,23-25,30,32,36,50-51,54H,7-14,18,21-22H2,1-6H3,(H,43,55)(H,44,57)(H,45,58)(H,46,56)(H,59,60)/t24-,25+,30?,32-,36?/m1/s1

InChI Key

WFBZGMGSCAVZTQ-LTQNGAKSSA-N

Isomeric SMILES

C[C@H]1C(=O)NC(CC2=CC(=C(C(=C2)[N+](=O)[O-])O)C3=C(C=CC(=C3)C(C(=O)N1)N(C)C(=O)CNC(=O)[C@@H](C)NC(=O)[C@@H](CO)N(C)C(=O)CCCCCCCCC(C)C)O)C(=O)O

Canonical SMILES

CC1C(=O)NC(CC2=CC(=C(C(=C2)[N+](=O)[O-])O)C3=C(C=CC(=C3)C(C(=O)N1)N(C)C(=O)CNC(=O)C(C)NC(=O)C(CO)N(C)C(=O)CCCCCCCCC(C)C)O)C(=O)O

synonyms

arylomycin A2
arylomycin B2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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